(4,4-Dimethylcyclohexyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

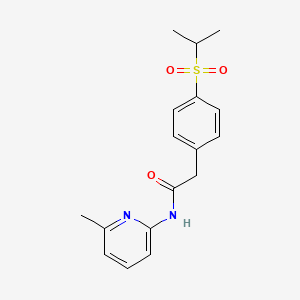

“(4,4-Dimethylcyclohexyl)methanesulfonyl chloride” is an organic compound with the chemical formula C9H17ClO2S . It has a molecular weight of 224.75 . It appears as a powder and is typically stored at a temperature of 4 °C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CC1(CCC(CC1)CS(=O)(=O)Cl)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

“this compound” appears as a powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Organic Synthesis

Methanesulfonyl chloride is a key reagent in the sulfenyletherification of unsaturated alcohols, forming sulfenyl ethers through a facile method involving dimethyl sulfoxide and oxalyl chloride. This process, potentially applicable to derivatives like (4,4-Dimethylcyclohexyl)methanesulfonyl chloride, showcases the compound's role in introducing sulfenyl groups into organic molecules, which could be crucial for pharmaceutical synthesis and the development of novel organic compounds (Gao et al., 2018).

Analytical Chemistry

In analytical chemistry, derivatives of methanesulfonyl chloride are used as derivatizing agents to enhance the detection of amino acids and other compounds in high-performance liquid chromatography (HPLC). This application is important for biochemical analysis, including the study of proteins and enzymes, where accurate measurement of amino acids and their modifications is crucial (Malencik, Zhao, & Anderson, 1990).

Materials Science

Methanesulfonyl chloride, when mixed with aluminum chloride, forms a room-temperature ionic liquid that has been studied for its electrochemical properties, specifically in the reversible intercalation of sodium into vanadium pentoxide films. This research suggests potential applications in energy storage, such as in batteries, where compounds like this compound could play a role in developing new electrolytes or electrode materials (Su, Winnick, & Kohl, 2001).

Environmental Chemistry

The study of methanesulfonate's impact on cloud condensation nucleation activity offers insights into atmospheric chemistry and the potential environmental implications of organosulfur compounds. Understanding how methanesulfonate, a derivative of methanesulfonic acid formed from methanesulfonyl chloride reactions, influences cloud formation can inform climate models and environmental policies (Tang et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

(4,4-dimethylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGLZLOEVLBHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)